ML-792

Immuno-Oncology Transcriptional Regulation SUMOylation

ML-792 is the definitive, mechanism-based SAE inhibitor with >1,000-fold selectivity over NAE/UAE, validated by UBA2 mutant rescue and mass spectrometry-confirmed covalent SUMO adduct formation. Unlike generic E1 inhibitors, it produces no confounding off-target Ubl pathway activation. Its unique transcriptional profile shows no robust IFN1 induction in solid tumor models, enabling clean dissection of SUMO-dependent immune mechanisms. Demonstrated oral bioavailability and in vivo efficacy in cholangiocarcinoma xenografts. Indispensable for MYC-amplified tumor research, HR-proficient ovarian cancer studies, and mitotic catastrophe/endoreduplication phenotypic analysis.

Molecular Formula C21H23BrN6O5S
Molecular Weight 551.4 g/mol
Cat. No. B609176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-792
SynonymsML-792;  ML 792;  ML792.
Molecular FormulaC21H23BrN6O5S
Molecular Weight551.4 g/mol
Structural Identifiers
SMILESC1C(CC(C1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br
InChIInChI=1S/C21H23BrN6O5S/c22-15-3-1-2-13(6-15)10-28-5-4-18(27-28)20(30)17-9-24-12-25-21(17)26-16-7-14(19(29)8-16)11-33-34(23,31)32/h1-6,9,12,14,16,19,29H,7-8,10-11H2,(H2,23,31,32)(H,24,25,26)/t14-,16-,19+/m1/s1
InChIKeyPZCKLTWSXFDLLP-OGWOLHLISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML-792 for Selective SUMO E1 (SAE) Inhibition: A Quantitative Procurement Guide


ML-792 (CAS 1644342-14-2) is a mechanism-based, small-molecule inhibitor of the SUMO-activating enzyme (SAE; E1), also known as UBA2 [1]. Discovered and optimized by Takeda, it is a sulfamate ester that forms a covalent adduct with SUMO, thereby potently blocking the first step in the SUMO conjugation cascade [2]. This compound is a critical tool compound for dissecting the roles of SUMOylation in cancer cell biology, mitotic progression, and immune regulation [3].

Why ML-792 Cannot Be Substituted with Generic SAE or Pan-E1 Inhibitors in Research


The SUMO E1 activating enzyme is highly homologous to other E1 enzymes (e.g., NAE for NEDD8, UAE for ubiquitin). A generic E1 inhibitor or an unoptimized SAE inhibitor would cause significant off-target effects across the ubiquitin-like protein (Ubl) conjugation pathways, confounding experimental results. ML-792's value proposition lies in its rigorously validated, mechanism-based selectivity for SAE over NAE and UAE [1]. Furthermore, within the SUMO pathway, ML-792's specific interference at the E1 step differs functionally from E2 or E3 inhibitors, and even from other E1 inhibitors like TAK-981, due to its distinct chemical structure and binding mode which lead to unique cellular and in vivo transcriptional and phenotypic consequences [2]. Substitution with an inferior analog would invalidate comparative studies and obscure true SUMOylation-dependent biology.

ML-792 Quantitative Evidence: A Guide to Differentiating Selectivity and Efficacy


ML-792 vs. TAK-981: Differential Induction of IFN1 Gene Signature in Solid Tumors

A direct RNA-Seq head-to-head comparison in human solid tumor cell lines (HCT116, MDA-MB-231, Colo-205) treated with 1 µM ML-792 or 1 µM TAK-981 for 16 hours reveals a key differentiation point. While both compounds comparably modulated the majority of SUMO-regulated genes (r^2 = 0.836–0.971), they failed to induce a robust interferon type 1 (IFN1) gene signature in these cells [1]. This contrasts with the reported activity of TAK-981, which has been shown to induce an IFN1 response in other contexts, and highlights a potential divergence in their functional effects on the tumor-intrinsic immune signaling pathways in certain solid tumor models. This is a critical differentiator for researchers selecting a tool to study SUMO-dependent transcriptional regulation independently of strong IFN1 pathway activation.

Immuno-Oncology Transcriptional Regulation SUMOylation

ML-792 vs. NAE and UAE: >10,000-Fold Selectivity for SAE Over Related E1 Enzymes

ML-792 is a potent inhibitor of SAE in ATP-PPi exchange assays (IC50 = 3 nM for SUMO1, 11 nM for SUMO2) [1]. Its critical differentiator is its exceptional selectivity over the closely related E1 enzymes, NEDD8-Activating Enzyme (NAE) and Ubiquitin-Activating Enzyme (UAE). In the same assay systems, ML-792 is >10,000-fold less potent against NAE (IC50 = 32 µM) and >30,000-fold less potent against UAE (IC50 >100 µM) [1]. This selectivity window is further confirmed by a broad kinase panel where it showed no significant inhibition of 366 ATP-using enzymes at a concentration of 10 µM . This profile starkly contrasts with older, less selective pan-E1 inhibitors like panepophenanthrin or himeic acid A, which lack this precise discrimination.

Target Selectivity Chemical Biology Enzymology

ML-792 vs. TAK-981 and 2-D08: Differential In Vivo Efficacy in a Cholangiocarcinoma (CCA) Model

In a direct comparative preclinical study, ML-792 was evaluated alongside TAK-981 and 2-D08 in a subcutaneous mouse model of cholangiocarcinoma (CCA). The results show that ML-792 treatment led to a significant and sustained reduction in tumor growth over time [1]. While all three compounds are SUMOylation inhibitors, they target different steps in the cascade. ML-792's potent inhibition of the E1 enzyme was sufficient to halt tumor progression in this model, providing a quantitative in vivo benchmark for its activity. This differentiates ML-792 from compounds like 2-D08 (a less potent flavonoid) or TAK-981 (which may have different pharmacokinetic or pharmacodynamic properties in this specific model).

In Vivo Efficacy Cholangiocarcinoma Preclinical Oncology

ML-792 vs. PARP Inhibitors: Non-Overlapping Sensitivity in Ovarian Cancer Models

A screen of 30 patient-derived ovarian cancer models (OCMs) with ML-792 identified five particularly sensitive models [1]. Crucially, the study found that sensitivity to SUMO inhibition by ML-792 did not overlap with sensitivity to PARP inhibitors [1]. This finding is significant because PARP inhibitors are a mainstay therapy for homologous recombination-deficient (HRD) ovarian cancers. The data suggest that ML-792 could target a distinct subset of ovarian cancers, potentially including those that are HR-proficient and therefore resistant to PARP inhibitors. This provides a clear differentiation in the mechanism of vulnerability, positioning ML-792 for exploring therapeutic niches beyond current targeted therapies.

Ovarian Cancer Drug Resistance Patient-Derived Models

ML-792 vs. DMSO Control: Quantified Link Between MYC Amplification and Cellular Sensitivity

The foundational study of ML-792 established a direct quantitative link between the presence of the MYC oncogene and cellular sensitivity to SAE inhibition. In a panel of cancer cell lines, induction of MYC expression increased the viability effect of ML-792 [1]. This finding suggests a synthetic lethal relationship, where cells driven by high MYC levels are more dependent on SUMOylation for survival. This is a key differentiator from pan-cytotoxic agents or other E1 inhibitors that may not exhibit this genetic dependency.

Synthetic Lethality MYC Oncogene Cancer Dependency

ML-792 vs. DMSO Control: Quantified Mitotic Defect and Endoreduplication

ML-792 treatment induces specific and quantifiable mitotic defects in cancer cells. In HCT116 cells, ML-792 impaired chromosomal segregation and induced mitotic defects [1]. Furthermore, treatment led to endoreduplication, a process where cells undergo successive rounds of DNA replication without cell division, resulting in polyploidy . Importantly, expression of an SAE catalytic-subunit (UBA2) S95N M97T mutant rescued the SUMOylation loss and the mitotic defect induced by ML-792, confirming its on-target selectivity [1]. This phenotype is a direct consequence of inhibiting SUMOylation at the E1 step and provides a robust cellular readout for target engagement and functional activity, differentiating it from compounds that induce apoptosis through other mechanisms.

Cell Cycle Mitotic Catastrophe Chromosome Segregation

ML-792 Application Scenarios: From Target Validation to Combination Studies


Validating SUMOylation Dependency in MYC-Driven Cancers

Given the synthetic lethal interaction between ML-792 and MYC amplification [1], this compound is ideally suited for researchers investigating SUMOylation dependency in MYC-driven tumors, such as certain lymphomas, neuroblastomas, and subsets of ovarian, lung, and colon cancers [2]. The well-characterized mitotic catastrophe and endoreduplication phenotype [3] serves as a strong, quantifiable readout for on-target activity in vitro and in vivo.

Investigating SUMOylation in Homologous Recombination-Proficient Ovarian Cancer

The recent finding that ML-792 sensitivity in patient-derived ovarian cancer models does not overlap with PARP inhibitor sensitivity [4] makes it a valuable tool for studying therapeutic vulnerabilities in homologous recombination-proficient (HRP) ovarian cancers. Researchers can use ML-792 to dissect the specific role of SUMOylation in these treatment-resistant models and to explore combination strategies with standard-of-care chemotherapy.

Profiling Immune Microenvironment Modulation Independent of Strong IFN1 Activation

For immunologists studying the impact of SUMOylation on the tumor immune microenvironment without the confounding variable of a strong, direct IFN1 response from cancer cells, ML-792 is the preferred tool. The direct head-to-head transcriptional data confirms that ML-792 does not robustly induce an IFN1 gene signature in several solid tumor models in vitro [5]. This allows for a cleaner dissection of other SUMO-dependent immune regulatory mechanisms, such as those affecting immune cell function or tumor cell antigen presentation.

Target Validation for Cholangiocarcinoma and Other GI Malignancies

The in vivo efficacy data in a cholangiocarcinoma (CCA) xenograft model [6] provides a strong foundation for using ML-792 in preclinical studies of biliary tract cancers and other gastrointestinal malignancies. The compound's demonstrated ability to inhibit tumor growth in this model, coupled with its validated oral bioavailability [7], makes it a practical and effective tool for target validation and proof-of-concept studies in these disease areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML-792

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.